2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one
Overview
Description
2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a chromenone structure with two hydroxyl groups at positions 7 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(dimethylamino)benzaldehyde and 7,8-dihydroxy-4H-chromen-4-one.
Condensation Reaction: The 4-(dimethylamino)benzaldehyde undergoes a condensation reaction with 7,8-dihydroxy-4H-chromen-4-one in the presence of a suitable catalyst, such as piperidine, under reflux conditions. This reaction forms the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 7 and 8 can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone structure can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Dimethylamino)phenyl)-7-hydroxy-4H-chromen-4-one
- 2-(4-(Dimethylamino)phenyl)-8-hydroxy-4H-chromen-4-one
- 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one
Uniqueness
2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one is unique due to the presence of both hydroxyl groups at positions 7 and 8, which contribute to its distinct chemical reactivity and biological activity. The dimethylamino group also enhances its solubility and interaction with various molecular targets.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7,8-dihydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-18(2)11-5-3-10(4-6-11)15-9-14(20)12-7-8-13(19)16(21)17(12)22-15/h3-9,19,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAYCZOHGRSGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045822 | |
Record name | Eutropoflavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205548-04-4 | |
Record name | 2-[4-(Dimethylamino)phenyl]-7,8-dihydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1205548-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eutropoflavin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205548044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eutropoflavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EUTROPOFLAVIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2M862MR4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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